molecular formula C9H13NO B13669486 6-Isobutylpyridin-3-ol

6-Isobutylpyridin-3-ol

Cat. No.: B13669486
M. Wt: 151.21 g/mol
InChI Key: BJOIMHMUBFYQDZ-UHFFFAOYSA-N
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Description

6-Isobutylpyridin-3-ol is a chemical compound belonging to the pyridine family Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutylpyridin-3-ol typically involves the alkylation of pyridin-3-ol with isobutyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and isobutyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Isobutylpyridin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products are saturated derivatives.
  • Substitution reactions yield various functionalized pyridine derivatives.

Scientific Research Applications

6-Isobutylpyridin-3-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Isobutylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their activity. The isobutyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    Pyridin-3-ol: Lacks the isobutyl group, resulting in different chemical and biological properties.

    2-Isobutylpyridin-3-ol: Similar structure but with the isobutyl group at a different position, affecting its reactivity and applications.

    4-Isobutylpyridin-3-ol: Another positional isomer with distinct properties.

Uniqueness: 6-Isobutylpyridin-3-ol is unique due to the specific positioning of the isobutyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

6-(2-methylpropyl)pyridin-3-ol

InChI

InChI=1S/C9H13NO/c1-7(2)5-8-3-4-9(11)6-10-8/h3-4,6-7,11H,5H2,1-2H3

InChI Key

BJOIMHMUBFYQDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=C(C=C1)O

Origin of Product

United States

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